molecular formula C11H8O3 B11907500 8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 61466-64-6

8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11907500
CAS No.: 61466-64-6
M. Wt: 188.18 g/mol
InChI Key: XGEOACJQBOXGAY-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde, a methyl-substituted chromone-3-carbaldehyde, is a versatile chemical building block (synthon) in organic and medicinal chemistry research. Its significant research value lies in its high reactivity, which is analogous to α,β-unsaturated aldehydes, making it a key precursor for synthesizing diverse heterocyclic compounds and complex molecular architectures . The 3-formyl group on the chromone core is a strategic site for condensation reactions, such as with hydrazines and amines, to generate libraries of novel derivatives like hydrazones and pyrazoles for biological screening . A primary research application for this class of molecules is in anticancer drug discovery. Chromone-isoxazole hybrid molecules, synthesized from scaffolds like this compound, have demonstrated significant and selective antiproliferative activity against a panel of cancer cell lines, including MDA-MB-231, while showing minimal cytotoxicity to normal human cell lines . Furthermore, these chromone-3-carbaldehydes are valuable intermediates for synthesizing fused heterocyclic systems, such as pyrano[3,2-c]chromenes, via reactions with other active compounds like coumarin-4-acetic acids . These synthesized structures are of high interest for investigating new anti-neoplastic (anti-cancer) agents . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61466-64-6

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

8-methyl-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3

InChI Key

XGEOACJQBOXGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 2-hydroxy-5-methylacetophenone , where the methyl group at position 5 ensures proper regiochemical orientation during cyclization. This precursor is synthesized via Friedel-Crafts acylation of 4-methylresorcinol or through directed ortho-metalation strategies.

Reaction Conditions

The Vilsmeier-Haack reagent, generated by combining phosphoryl chloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation at the activated aromatic position. Key steps include:

  • Formylation : At 0–5°C, 2-hydroxy-5-methylacetophenone reacts with POCl₃-DMF to form an intermediate iminium ion.

  • Cyclization : Heating to 80–100°C induces intramolecular cyclization, yielding the benzopyran-4-one core with a formyl group at position 3.

The reaction proceeds as:

2-Hydroxy-5-methylacetophenonePOCl3,DMF0°C → 80°CThis compound\text{2-Hydroxy-5-methylacetophenone} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{0°C → 80°C}} \text{this compound}

Yield Optimization

  • Temperature Control : Maintaining低温 during formylation minimizes side reactions, while gradual heating ensures complete cyclization.

  • Solvent Selection : Dichloroethane or chlorobenzene enhances reagent solubility and reaction homogeneity.

  • Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (yield: 62–68%).

Alternative Synthetic Pathways

Two-Step Modified Vilsmeier-Haack Method

For substrates with steric hindrance (e.g., 7-methoxy derivatives), a two-step protocol improves yields:

  • Formylation : Perform Vilsmeier-Haack reaction without cyclization.

  • Cyclization : Use acidic conditions (H₂SO₄, AcOH) to induce ring closure.
    This method achieves comparable yields (60–65%) but requires additional isolation steps.

Oxidation of Hydroxymethyl Precursors

A less common approach involves oxidizing 3-hydroxymethyl intermediates:

  • Reduction : Sodium borohydride reduces 3-formyl to 3-hydroxymethyl.

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) regenerates the aldehyde.
    While feasible, this route is hampered by lower overall yields (45–50%) and functional group incompatibility.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Signals at δ 10.02 (s, 1H, CHO), δ 8.38 (d, J=5.9 Hz, H-2), and δ 2.37 (s, 3H, CH₃).

  • ¹³C NMR : Peaks at δ 192.1 (CHO), δ 174.8 (C=O), and δ 19.8 (CH₃).

  • MS (EI) : Molecular ion at m/z 218 [M⁺].

Challenges and Stability Considerations

  • pH Sensitivity : The aldehyde group decomposes in alkaline media (pH >8), necessitating acidic workup (pH 3–4).

  • Solubility : Poor aqueous solubility mandates polar aprotic solvents (DMF, DMSO) for reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Vilsmeier-Haack (One-Pot)62–68≥95Rapid, fewer stepsSensitive to substituent effects
Two-Step Vilsmeier-Haack60–65≥93Tolerates bulky groupsLonger reaction time
Oxidation-Reduction45–5090Functional group versatilityLow efficiency

Industrial-Scale Adaptations

For large-scale production:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.

  • Crystallization Optimization : Use antisolvent (n-hexane) precipitation to improve yield to 70–75% .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that derivatives of benzopyran, including 8-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde, exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds derived from benzopyran have shown significant cytotoxic effects against multi-drug resistant cancer cells. Specifically, a study demonstrated that certain benzopyran derivatives achieved IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, treatment with specific benzopyran derivatives led to a notable increase in early and late apoptosis in MDA-MB-231 cells . This apoptotic activity suggests that these compounds could be further developed as therapeutic agents targeting resistant cancer types.

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while enhancing yield and purity. An improved method for synthesizing related compounds emphasizes the importance of optimizing reaction conditions to achieve high product quality and environmental sustainability .

Reactivity and Functionalization
The unique structure of this compound allows it to undergo various chemical transformations, such as oxidation and nucleophilic substitutions. These reactions are crucial for developing new derivatives with enhanced biological activities . The ability to modify the compound's structure makes it a valuable building block in organic synthesis.

Case Studies

Case Study: Antiproliferative Evaluation
In a detailed case study examining the antiproliferative effects of benzopyran derivatives, researchers synthesized a library of compounds based on this compound. The evaluation included testing these compounds against multiple cancer cell lines, revealing variations in cytotoxicity and selectivity . This study underscored the potential for tailoring benzopyran derivatives to enhance their therapeutic profiles.

Case Study: Pharmacological Assessment
Another significant case involved the pharmacological evaluation of benzopyran derivatives for antihistaminic activity. The study assessed the inhibition of histamine-induced contractions in isolated guinea pig ileum, demonstrating that certain derivatives exhibited notable antihistaminic properties, thus suggesting their potential use in treating allergic reactions .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 cells
Synthesis MethodsImproved one-pot synthesis methods enhance yield
Chemical ReactivityDiverse transformations allow for functionalization
Pharmacological EffectsNotable antihistaminic activity observed

Mechanism of Action

The mechanism of action of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. The compound targets enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death .

Comparison with Similar Compounds

Substituent Effects on Chemical Reactivity

The reactivity of 4-oxo-4H-1-benzopyran-3-carbaldehydes is influenced by substituent position and electronic properties. Key comparisons include:

Compound Substituent(s) Reactivity Profile Reference
8-Methyl derivative Methyl at position 8 Increased lipophilicity; steric hindrance may slow nucleophilic attacks at C3.
3-Methyl-4-oxo-2-phenyl-8-carboxylic acid Carboxylic acid at position 8 Polar substituent enhances solubility but reduces membrane permeability.
Parent compound (unsubstituted) No substituents Higher electrophilicity at C3 aldehyde due to lack of electron-donating groups.
  • Electrophilicity Patterns : The 8-methyl group exerts a mild electron-donating inductive effect, reducing the electrophilicity of the C3 aldehyde compared to unsubstituted derivatives. This alters reactivity in condensation or nucleophilic addition reactions .
  • Steric Effects : The 8-methyl group may hinder reactions at adjacent positions (e.g., C7 or C9), contrasting with smaller substituents like halogens or hydroxyl groups .

Physicochemical Properties

Property 8-Methyl Derivative 8-Carboxylic Acid Derivative Parent Compound
Lipophilicity (LogP) High (methyl group) Low (polar carboxylic acid) Moderate
Solubility Low in water High in polar solvents Moderate in DMSO
Melting Point Likely higher than parent Higher due to ionic interactions Lower (unsubstituted)

Note: Experimental data gaps exist; values inferred from substituent effects.

Biological Activity

8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a compound belonging to the benzopyran family, characterized by a fused benzene and pyran ring structure. Its unique chemical properties, including a carbonyl group at the 4-position and an aldehyde group at the 3-position, contribute to its biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}

This compound features:

  • A methyl group at the 8-position.
  • A carbonyl group at the 4-position.
  • An aldehyde group at the 3-position.

These functional groups enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit significant biological activities, including:

  • Anticancer properties : In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.
  • Antioxidant effects : These compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory activity : Certain derivatives demonstrate potential in modulating inflammatory pathways.

Anticancer Activity

A pivotal study demonstrated that benzopyran derivatives exhibit antiproliferative activity against several cancer cell lines. For instance, compounds related to this compound were tested for their cytotoxicity against human breast cancer (MDA-MB-231) and other cancer lines. The findings showed IC50 values ranging from 5.2 to 22.2 μM , indicating significant cytotoxicity while maintaining lower toxicity in normal cell lines such as HEK-293 .

Table 1: Cytotoxicity of Benzopyran Derivatives

CompoundCell Line TestedIC50 (μM)Selectivity
Compound 5aMDA-MB-2315.2High
Compound 5bSKOV-315.0Moderate
Compound 5cPC-322.2Low

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Inhibition of Kinases : Some derivatives have shown potential in inhibiting specific kinases involved in cancer progression, although direct data on this compound is limited .
  • Antioxidant Activity : The presence of the carbonyl group contributes to its ability to neutralize reactive oxygen species (ROS), providing protective effects against oxidative damage.

Case Studies

  • Antiproliferative Effects : A study involving various benzopyran derivatives highlighted that certain compounds exhibited selective cytotoxicity against multiple cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Inflammation Modulation : In another investigation, related compounds demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal conditions for synthesizing 8-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde via condensation reactions?

The compound is synthesized through condensation of 4-oxo-4H-1-benzopyran-3-carbaldehyde derivatives with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in the presence of ammonia. A molar ratio of 1:1.2 (aldehyde to methylene compound) in ethanol under reflux for 6–8 hours yields high-purity products. Ammonia acts as a catalyst, facilitating enamine formation and cyclization . For methyl-substituted derivatives, adjusting reaction time and temperature (70–80°C) minimizes side products like dimerization or over-condensation .

Q. Which recrystallization solvents are most effective for purifying this compound?

Ethanol-water mixtures (7:3 v/v) are preferred for recrystallization due to the compound’s moderate solubility in ethanol and low solubility in water. This combination ensures high recovery rates (≥85%) while removing polar impurities. For derivatives with hydroxyl groups, methanol or acetone may be used to prevent decomposition .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in substituted benzopyran derivatives?

  • ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the 4-oxo group’s carbonyl appears at δ 175–180 ppm in ¹³C NMR. Methyl substitution at position 8 is confirmed by a singlet at δ 2.3–2.5 ppm (³H integration).
  • IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2720–2820 cm⁻¹ (aldehyde C-H stretch) are diagnostic. For hydroxylated derivatives, broad O-H stretches appear at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict reactivity trends in this compound derivatives?

Semi-empirical AM1 quantum-chemical calculations optimize geometries and predict thermodynamic stability. For example, the aldehyde group’s electrophilicity (calculated via Fukui indices) correlates with its reactivity toward nucleophiles like hydrazines or hydroxylamines. Heat of formation (ΔHf) values help prioritize synthetic routes for stable intermediates . Density functional theory (DFT) further elucidates electronic effects of substituents on regioselectivity in cycloaddition reactions .

Q. What strategies enhance the antiproliferative activity of benzopyran-3-carbaldehyde derivatives?

  • Isoxazole Conjugation : Reacting the 3-formyl group with (3,5-dimethyl-isoxazol-4-yl)-methanol under InF₃ catalysis generates hybrid compounds with improved cytotoxicity. The linker’s length and rigidity (e.g., ester vs. ether bonds) significantly affect binding to kinase targets .
  • Enolic Acid Modification : Oxidation of the aldehyde to a carboxylic acid group enhances water solubility and interaction with DNA topoisomerase II, as shown in MTT assays against HeLa cells .

Q. How can conflicting spectral data for synthetic intermediates be resolved?

Discrepancies in ¹H NMR shifts (e.g., aldehyde proton splitting due to tautomerism) are addressed by:

  • Variable Temperature NMR : Heating the sample to 60°C collapses splitting caused by slow keto-enol interconversion.
  • 2D-COSY/HSQC : Correlates coupling between aldehyde protons and adjacent aromatic carbons to confirm substitution patterns.
  • X-ray Crystallography : Provides unambiguous confirmation of crystal packing and hydrogen-bonding networks, especially for polymorphic derivatives .

Q. What methodologies address low yields in cross-coupling reactions of this compound?

  • Catalytic Systems : Palladium/copper bimetallic catalysts (e.g., Pd(OAc)₂/CuI) improve Sonogashira coupling yields with arylacetylenes by reducing aldehyde oxidation.
  • Microwave-Assisted Synthesis : Shortens reaction times (≤30 minutes) for Suzuki-Miyaura couplings, minimizing thermal degradation of the aldehyde group .

Methodological Considerations

  • Contradiction Analysis : If reported yields for a reaction vary (e.g., 45–72%), systematically test variables like solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and inert atmosphere (N₂ vs. Ar) to identify reproducibility thresholds .
  • Scale-Up Challenges : For gram-scale synthesis, replace ethanol with toluene in condensation reactions to facilitate azeotropic removal of water, improving yield by 15–20% .

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